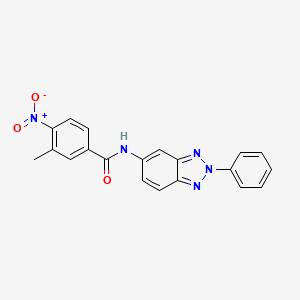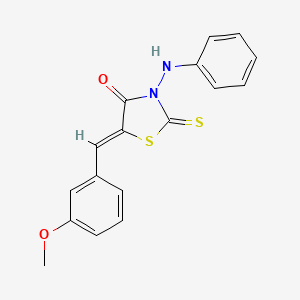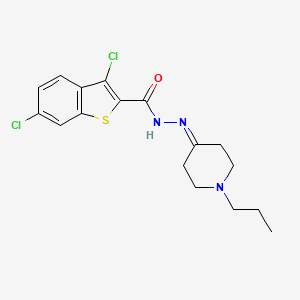![molecular formula C24H33N3O2S B3738354 2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B3738354.png)
2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N-phenylhydrazinecarbothioamide
Vue d'ensemble
Description
The compound “2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N-phenylhydrazinecarbothioamide” seems to be a derivative of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate . This parent compound is a propionate-based phenolic antioxidant that can be used as a polymeric stabilizer .
Synthesis Analysis
The synthesis of such compounds often involves various chemical reactions. For instance, fractions were collected at regular intervals, spotted on thin layer chromatography (TLC) plates, and developed with the same solvent system . Another method involved centrifuging the compound in methanol at 10,000 rpm for 30 min to separate nanosponge particles .Molecular Structure Analysis
The molecular structure of the compound is likely to be complex due to the presence of multiple functional groups. The molecular formula of a similar compound, 2,2’-Thiodiethylene Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], is C38H58O6S .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, it might be involved in reactions that produce antifungal activity . The compound’s reactivity with other substances needs to be studied further for a comprehensive understanding .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. A similar compound, 2,2’-Thiodiethylene Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], is a solid at 20°C with a molecular weight of 642.94 .Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar compounds, such as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate, have shown promising antimycotic activity
Mode of Action
It is likely that it interacts with its targets in a way that disrupts their normal function, leading to the observed antimycotic effects . The specific nature of these interactions and the resulting changes in the target cells remain to be elucidated.
Biochemical Pathways
Given its potential antimycotic activity, it may interfere with pathways essential for the growth and survival of fungal cells
Pharmacokinetics
A related compound, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate, has been formulated as a nanosponge hydrogel, which suggests potential strategies for enhancing the bioavailability of this compound .
Result of Action
The related compound octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate has shown higher in vitro antifungal activity against candida albicans compared to the control fluconazole
Action Environment
The related compound octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate has been shown to remain stable under tested conditions when formulated as a nanosponge hydrogel . This suggests that similar formulations of this compound may also be stable under various environmental conditions.
Propriétés
IUPAC Name |
1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2S/c1-23(2,3)18-14-16(15-19(21(18)29)24(4,5)6)12-13-20(28)26-27-22(30)25-17-10-8-7-9-11-17/h7-11,14-15,29H,12-13H2,1-6H3,(H,26,28)(H2,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLVSVXWQGYZNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-fluorophenyl)benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3738280.png)
![4-bromo-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3738292.png)

![2-[[2-bromo-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzonitrile](/img/structure/B3738308.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3738312.png)
![N'-[2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]isonicotinohydrazide](/img/structure/B3738320.png)
![4-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3738326.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3738332.png)
![N-[2-chloro-5-[(3,5-diethoxybenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B3738339.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzenesulfonamide](/img/structure/B3738347.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,4-dichlorobenzamide](/img/structure/B3738360.png)


